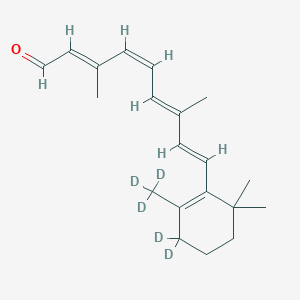

11-cis Retinal-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

11-cis Retinal-d5 is a deuterated form of 11-cis Retinal, a crucial molecule in the visual cycle of vertebrates. This compound is a derivative of vitamin A and plays a pivotal role in the phototransduction process, which is the conversion of light into electrical signals in the retina. The deuterated form, this compound, is often used in scientific research to study the dynamics and mechanisms of the visual cycle due to its stability and unique isotopic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 11-cis Retinal-d5 involves several steps, starting from the precursor all-trans Retinol. The process includes isomerization, protection, and deprotection steps to achieve the desired 11-cis configuration. One common method involves the use of Wittig and Horner-Wadsworth-Emmons reactions to introduce the cis double bond, followed by semi-hydrogenation to achieve the final product .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic integrity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 11-cis Retinal-d5 undergoes various chemical reactions, including:

Isomerization: Conversion between 11-cis and all-trans forms.

Oxidation: Conversion to 11-cis Retinoic Acid.

Reduction: Conversion to 11-cis Retinol.

Common Reagents and Conditions:

Isomerization: Catalyzed by light or enzymes such as isomerases.

Oxidation: Typically involves reagents like NAD+ in enzymatic reactions.

Reduction: Involves reducing agents like NADH in enzymatic reactions.

Major Products Formed:

All-trans Retinal: Formed through isomerization.

11-cis Retinoic Acid: Formed through oxidation.

11-cis Retinol: Formed through reduction.

Applications De Recherche Scientifique

11-cis Retinal-d5 is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying the dynamics of isomerization and the effects of deuteration on reaction kinetics.

Biology: Investigating the visual cycle and the role of retinoids in vision.

Medicine: Developing therapies for retinal diseases and understanding the molecular mechanisms of vision-related disorders.

Industry: Used in the production of visual pigments and in the development of optogenetic tools.

Mécanisme D'action

The mechanism of action of 11-cis Retinal-d5 involves its role as a chromophore in the visual cycle. Upon absorption of a photon, this compound undergoes isomerization to the all-trans form, triggering a conformational change in the opsin protein. This change activates the G-protein-coupled receptor pathway, leading to the generation of an electrical signal that is transmitted to the brain .

Comparaison Avec Des Composés Similaires

- All-trans Retinal

- 9-cis Retinal

- 11-cis Retinoic Acid

Comparison: 11-cis Retinal-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed kinetic studies. Compared to all-trans Retinal, this compound specifically interacts with opsins in the visual cycle, making it crucial for vision. The deuterated form also offers advantages in spectroscopic studies due to its distinct isotopic signature .

Propriétés

Formule moléculaire |

C20H28O |

|---|---|

Poids moléculaire |

289.5 g/mol |

Nom IUPAC |

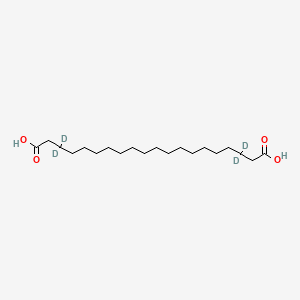

(2E,4Z,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+/i3D3,10D2 |

Clé InChI |

NCYCYZXNIZJOKI-BVNCIAEMSA-N |

SMILES isomérique |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C\C(=C\C=O)\C)/C)(C)C)[2H] |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)

![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)